2-Bromo-6-fluoro-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-4-nitrobenzamide: is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 2-bromo-4-fluoroaniline followed by amide formation. The nitration is usually carried out using a mixture of sulfuric acid and nitric acid as nitrating agents . The reaction conditions often involve maintaining a controlled temperature to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent purification processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-bromo-6-fluoro-4-aminobenzamide.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-Bromo-6-fluoro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms contribute to the compound’s lipophilicity and ability to penetrate biological membranes. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-6-methylbenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide.
4-Bromo-2-fluoro-6-nitroanisole: Contains a methoxy group instead of an amide.
Uniqueness
2-Bromo-6-fluoro-4-nitrobenzamide is unique due to the combination of bromine, fluorine, and nitro groups on the benzamide structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H4BrFN2O3 |
---|---|
Molecular Weight |
263.02 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-nitrobenzamide |
InChI |
InChI=1S/C7H4BrFN2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12) |
InChI Key |
SMUVCQQPKGRLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.